Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
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Overview
Description
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO6S It is known for its unique structure, which includes a nitrophenyl group and a sulfonyl group attached to an acetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can lead to the formation of reactive intermediates that exert various effects depending on the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-nitrophenyl)sulfonyl)-, ethyl ester
- Acetic acid, ((4-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((4-nitrophenyl)sulfonyl)-, butyl ester
Uniqueness
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the isopropyl group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Properties
CAS No. |
139326-48-0 |
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Molecular Formula |
C11H13NO6S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
propan-2-yl 2-(4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H13NO6S/c1-8(2)18-11(13)7-19(16,17)10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
AZPHBGZAWWQIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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